molecular formula C11H7N3O3 B15180631 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- CAS No. 94886-01-8

1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl-

Cat. No.: B15180631
CAS No.: 94886-01-8
M. Wt: 229.19 g/mol
InChI Key: TWXXJGSIJAPGHK-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is a heterocyclic compound that features a triazine ring fused with two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a di-furanyl amine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings might yield furanones, while reduction of the triazine ring might yield dihydrotriazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A simpler triazine compound without the furan rings.

    1,3,5-Triazine: Another triazine isomer with different chemical properties.

    Furan: A simpler heterocyclic compound with a single furan ring.

Uniqueness

1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is unique due to the presence of both the triazine and furan rings, which can impart distinct chemical and biological properties

Properties

CAS No.

94886-01-8

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

5,6-bis(furan-2-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H7N3O3/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15)

InChI Key

TWXXJGSIJAPGHK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=O)NN=C2C3=CC=CO3

Origin of Product

United States

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